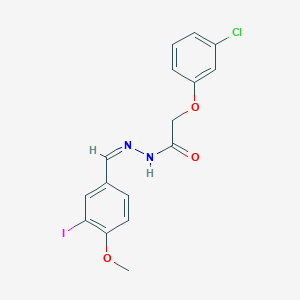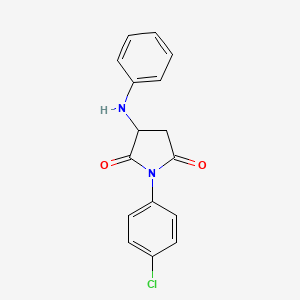
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that is widely used in scientific research. It is also known as rotenone, and its molecular formula is C23H22ClNO3. This compound is a natural pesticide that is obtained from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia.
作用机制
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of the mitochondrial complex I enzyme. This inhibition leads to the accumulation of ROS, which can cause oxidative stress and mitochondrial dysfunction. The accumulation of ROS can also lead to the activation of several signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione include the induction of oxidative stress and mitochondrial dysfunction. These effects can be used to study the role of oxidative stress and mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
实验室实验的优点和局限性
One advantage of using 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be used to study the role of these processes in various diseases. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in scientific research. One direction is the study of the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new drugs that target mitochondrial complex I, which may have therapeutic potential in the treatment of various diseases.
科学研究应用
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research. It is commonly used as a mitochondrial complex I inhibitor, which means that it inhibits the activity of the enzyme complex I in the mitochondrial electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), which can be used to study oxidative stress and mitochondrial dysfunction.
属性
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

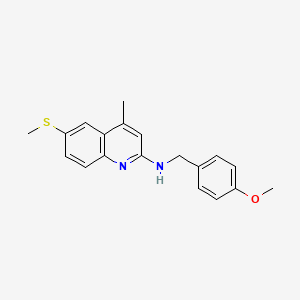
![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
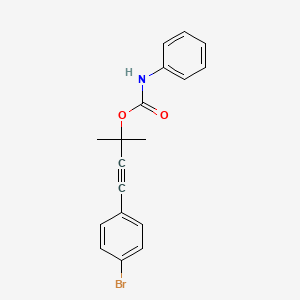
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
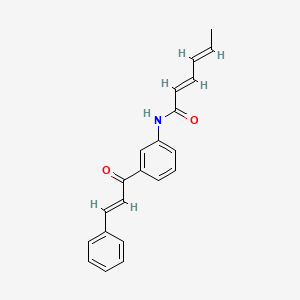
![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
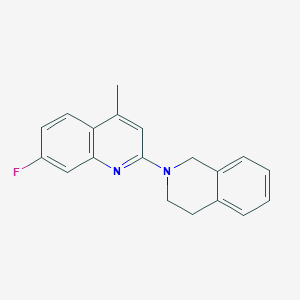
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)
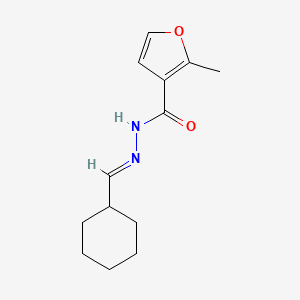
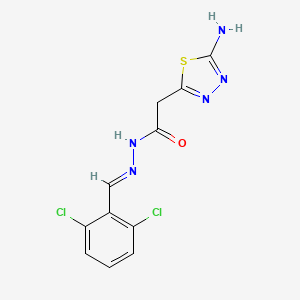
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
